molecular formula C6H7BrN2O2 B14337199 1-Methyl-3-nitropyridin-1-ium bromide CAS No. 105752-56-5

1-Methyl-3-nitropyridin-1-ium bromide

Cat. No.: B14337199
CAS No.: 105752-56-5
M. Wt: 219.04 g/mol
InChI Key: GEZUWSANQBFBEY-UHFFFAOYSA-M
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Description

1-Methyl-3-nitropyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group at the nitrogen atom and a nitro group at the third position of the pyridine ring, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-1-ium bromide can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the nitration of 1-methylpyridine to introduce the nitro group at the third position. This is followed by quaternization with methyl bromide to form the final product. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitropyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-3-nitropyridin-1-ium bromide involves its ability to participate in redox reactions. It can effectively oxidize NADH to NAD+, disrupting cellular metabolic processes. This redox activity is attributed to the formation of reactive intermediates, such as the 1-methyl-3-nitropyridinyl radical, which can interact with various biomolecules .

Similar Compounds:

    1-Methyl-4-nitropyridin-1-ium bromide: Similar structure but with the nitro group at the fourth position.

    1-Methyl-3-chloropyridin-1-ium bromide: Chlorine substituent instead of the nitro group.

    1-Methyl-3-aminopyridin-1-ium bromide: Amino group instead of the nitro group

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. The presence of both the methyl and nitro groups in the pyridine ring enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

105752-56-5

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

1-methyl-3-nitropyridin-1-ium;bromide

InChI

InChI=1S/C6H7N2O2.BrH/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

GEZUWSANQBFBEY-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

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